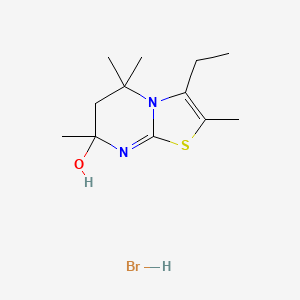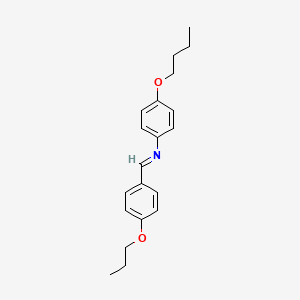
1,3,5-Cyclohexatriyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Cyclohexatriyne is an intriguing organic compound characterized by a six-membered ring with alternating triple bonds. This compound is highly reactive due to the presence of three triple bonds within a small ring structure, making it a subject of interest in theoretical and experimental chemistry.
Méthodes De Préparation
The synthesis of 1,3,5-Cyclohexatriyne is challenging due to its high reactivity and instability. One common method involves the dehydrohalogenation of 1,3,5-tribromohexane using a strong base such as potassium tert-butoxide. This reaction must be carried out under low temperatures and inert atmosphere conditions to prevent decomposition. Industrial production methods are not well-established due to the compound’s instability and reactivity.
Analyse Des Réactions Chimiques
1,3,5-Cyclohexatriyne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Substitution: The triple bonds in this compound can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Cyclohexatriyne has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of polyynes.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: While not widely used industrially due to its instability, it serves as a valuable intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The reactivity of 1,3,5-Cyclohexatriyne is primarily due to the strain in the ring structure and the presence of multiple triple bonds. These factors make the compound highly susceptible to nucleophilic attack and other chemical transformations. The molecular targets and pathways involved in its reactions are typically centered around the triple bonds, which can interact with various reagents to form new bonds and structures.
Comparaison Avec Des Composés Similaires
1,3,5-Cyclohexatriyne can be compared to other cyclic polyynes such as 1,3,5-Cycloheptatriyne and benzene. Unlike benzene, which is aromatic and highly stable, this compound is non-aromatic and highly reactive. This reactivity is due to the presence of triple bonds, which are absent in benzene. Similar compounds include:
1,3,5-Cycloheptatriyne: A seven-membered ring with alternating triple bonds.
1,3-Cyclohexadiene: A six-membered ring with two double bonds.
Benzene: A six-membered aromatic ring with alternating single and double bonds.
Each of these compounds has unique properties and reactivities, making this compound a distinct and valuable compound for research and applications.
Propriétés
Numéro CAS |
21894-87-1 |
|---|---|
Formule moléculaire |
C6 |
Poids moléculaire |
72.06 g/mol |
InChI |
InChI=1S/C6/c1-2-4-6-5-3-1 |
Clé InChI |
PXCDDPIOUAJVRE-UHFFFAOYSA-N |
SMILES canonique |
C=1=C=C=C=C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


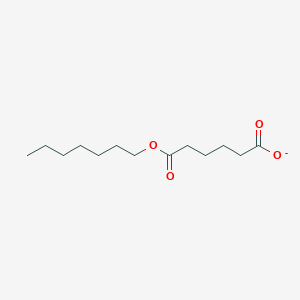
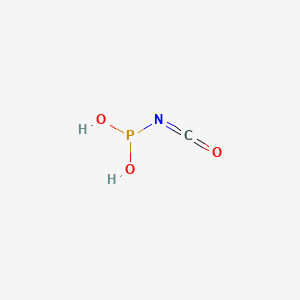

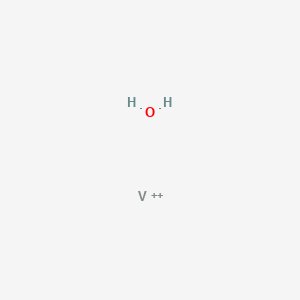

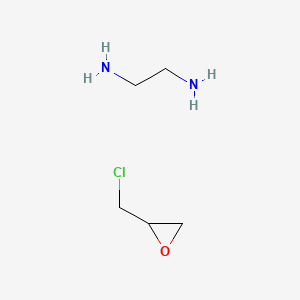
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
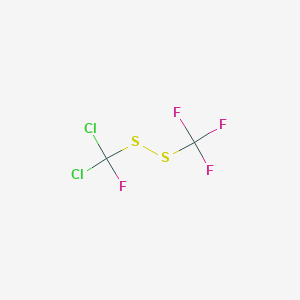

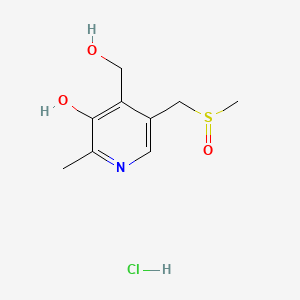

![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
